1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate
CAS No.:
Cat. No.: VC17499899
Molecular Formula: C18H23NO5
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23NO5 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | 1-O-benzyl 3-O-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C18H23NO5/c1-2-23-16(20)15-10-18(8-9-22-13-18)19(11-15)17(21)24-12-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 |
| Standard InChI Key | CSRXQKRQGBVLJO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CC2(CCOC2)N(C1)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a spiro[4.4]nonane core, where two rings—a tetrahydrofuran (oxa) and a piperidine (aza)—share a single spiro carbon atom. The benzyl and ethyl ester groups at positions 1 and 3 introduce steric bulk and modulate electronic properties. The IUPAC name, 1-benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate, reflects this arrangement .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2304465-89-0 | |
| Molecular Formula | CHNO | Calculated |
| Molecular Weight | 319.36 g/mol | Calculated |
| Purity | 99% |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
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Spirocycle Formation: Cyclocondensation of a tetracyclic precursor (e.g., 7-oxa-1-azaspiro[4.4]nonane) with benzyl chloroformate and ethyl chloroformate under basic conditions .
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Esterification: Sequential introduction of benzyl and ethyl groups via nucleophilic acyl substitution.
Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | KCO, DMF, 0°C → RT, 12 hr | 65% |
| 2 | Ethyl chloroformate, EtN, CHCl | 78% |
Industrial Production
Large-scale manufacturing employs continuous flow reactors to enhance efficiency and safety. Key challenges include controlling stereochemistry and minimizing ring-opening side reactions.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres at −20°C; susceptible to hydrolysis in acidic/basic conditions.
Crystallography
X-ray diffraction of related spiro compounds reveals chair-boat conformations in the oxazaspiro core, stabilized by intramolecular hydrogen bonds .
Pharmacological and Industrial Applications
Drug Discovery
Spirocyclic scaffolds are prized for their:
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Conformational Rigidity: Enhances target binding selectivity.
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Bioisosteric Potential: Mimics peptide backbones in protease inhibitors .
Case Studies
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Antiviral Research: Analogous spiro derivatives (e.g., 1-thia-4-azaspiro[4.5]decanes) inhibit viral fusion by targeting envelope proteins.
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Neuroactive Agents: Benzyl-substituted spirocycles exhibit σ1 receptor affinity (pKi > 9), relevant for neurodegenerative diseases.
Future Directions
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Synthetic Optimization: Catalytic asymmetric methods to access enantiopure forms.
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Targeted Delivery: PEGylation to improve aqueous solubility for in vivo studies.
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